molecular formula C20H32N4O2 B6113449 1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methylpiperazin-1-yl)propan-1-one

1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B6113449
M. Wt: 360.5 g/mol
InChI Key: LPPZMBWNSFBSSL-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methylpiperazin-1-yl)propan-1-one is a complex organic compound that features both piperidine and piperazine rings

Properties

IUPAC Name

1-[3-(4-methoxyanilino)piperidin-1-yl]-3-(4-methylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-22-12-14-23(15-13-22)11-9-20(25)24-10-3-4-18(16-24)21-17-5-7-19(26-2)8-6-17/h5-8,18,21H,3-4,9-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPZMBWNSFBSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)N2CCCC(C2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methylpiperazin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyaniline with piperidine to form an intermediate, which is then reacted with 4-methylpiperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methylpiperazin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Methoxyanilino)piperidin-1-yl]-3-(4-methylpiperazin-1-yl)propan-1-one is unique due to its specific combination of piperidine and piperazine rings, along with the methoxyaniline group.

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